Elevated Lipophilicity Over Common Analogs
The target compound's unique substitution pattern results in a computed XLogP3 of 3.5, which is significantly higher than that of simpler benzoyl chlorides. This elevated lipophilicity can be a critical factor in enhancing membrane permeability for early-stage drug candidates or improving solubility in non-polar reaction media [1]. For comparison, 2-fluorobenzoyl chloride has an XLogP3 of 2.0, 4-chlorobenzoyl chloride has 2.8, and the isomer 3-ethoxybenzoyl chloride has 2.6 [2]. This difference of at least 0.7 LogP units represents a substantial change in partition behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 2-Fluorobenzoyl chloride: 2.0; 4-Chlorobenzoyl chloride: 2.8; 3-Ethoxybenzoyl chloride: 2.6 |
| Quantified Difference | Target compound is 0.7 to 1.5 XLogP3 units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher LogP directly influences a molecule's ability to cross biological membranes and its behavior in biphasic reaction mixtures, making this compound a preferred choice for synthesizing lipophilic drug candidates or agrochemicals where increased permeability is desired.
- [1] PubChem. Compound Summary: 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride, CID 66523586. Computed XLogP3 value. View Source
- [2] PubChem. Compound Summaries: 2-Fluorobenzoyl chloride (CID 9808), 4-Chlorobenzoyl chloride (CID 12212), 3-Ethoxybenzoyl chloride (CID 12146). Computed XLogP3 values. View Source
